Leptomerine

Acetylcholinesterase Inhibition Neurodegeneration

Leptomerine is a naturally occurring quinoline alkaloid with the molecular formula C13H15NO , first isolated from plants in the Rutaceae family. Its primary mechanism of action is as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme critical in regulating neurotransmission.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B10819560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptomerine
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C2=CC=CC=C2N1C
InChIInChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3
InChIKeyHHCLDHNLTJDYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leptomerine for Research: A Potent Acetylcholinesterase Inhibitor Alkaloid


Leptomerine is a naturally occurring quinoline alkaloid with the molecular formula C13H15NO [1], first isolated from plants in the Rutaceae family [2]. Its primary mechanism of action is as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme critical in regulating neurotransmission [3]. The compound has been identified as a key research tool for studying cholinergic function and exploring potential therapeutic avenues for neurodegenerative conditions like Alzheimer's disease.

Procurement Alert: Why the Specific Alkaloid Leptomerine Cannot Be Substituted by Generic 'In-Class' Analogs


Leptomerine is not a simple, generic AChE inhibitor that can be interchanged with its structural analogs. Bioactivity-guided fractionation studies have directly demonstrated that among a set of six alkaloids isolated from the same natural source, Leptomerine possesses the highest AChE inhibitory activity, establishing it as the most potent compound within its immediate chemical class from that source [1]. This significant variation in potency, even among structurally similar molecules like kokusaginine and skimmianine, underscores the fact that the specific substitution pattern of Leptomerine's quinoline core is a critical determinant of its efficacy [2]. Substituting Leptomerine with another furoquinoline alkaloid would likely result in a substantial and quantifiable loss of target engagement.

Leptomerine Product Differentiation: Quantified Efficacy and Safety Data vs. In-Class Alternatives


AChE Inhibitory Potency: Leptomerine vs. Galanthamine

Leptomerine exhibits AChE inhibitory activity comparable to the clinically approved drug galanthamine. In the same in vitro assay, Leptomerine achieved an IC50 of 2.5 µM, while galanthamine demonstrated an IC50 of 1.7 µM [1]. This positions Leptomerine as a potent research tool with a similar efficacy profile to a benchmark pharmaceutical in a key biochemical assay.

Acetylcholinesterase Inhibition Neurodegeneration

AChE Inhibitory Potency: Leptomerine vs. Physostigmine

Leptomerine's AChE inhibitory potency was directly compared to that of physostigmine, another potent inhibitor. Leptomerine showed an IC50 of 2.5 µM, while physostigmine exhibited an IC50 of 0.4 µM [1]. While physostigmine is significantly more potent, Leptomerine's lower potency could be advantageous in research contexts where avoiding the profound and potentially toxic AChE inhibition associated with physostigmine is desired [2].

Acetylcholinesterase Inhibition Neurodegeneration

AChE Inhibitory Potency: Leptomerine vs. Co-Isolated Analog Kokusaginine

In the original isolation study, Leptomerine was directly compared to the co-occurring furoquinoline alkaloid kokusaginine. Leptomerine was significantly more potent, with an IC50 of 2.5 µM compared to 46 µM for kokusaginine [1]. This represents an 18.4-fold difference in potency. This finding has been corroborated by independent studies reporting an IC50 of 28.2 µM for kokusaginine, while Leptomerine maintains its 2.5 µM potency [2].

Acetylcholinesterase Inhibition Structure-Activity Relationship

AChE Inhibitory Potency: Leptomerine vs. Co-Isolated Analog Skimmianine

A cross-study analysis reveals a substantial difference in AChE inhibitory activity between Leptomerine and skimmianine. Leptomerine consistently shows an IC50 of 2.5 µM [1], whereas skimmianine has a reported IC50 of 8.6 µg/mL [2]. Assuming a molecular weight of 259.26 g/mol for skimmianine, this converts to approximately 33.2 µM. This makes Leptomerine over 13 times more potent.

Acetylcholinesterase Inhibition Structure-Activity Relationship

Structure-Based Evidence of BBB Penetration Potential vs. Galanthamine

A key differentiator for central nervous system (CNS) applications is the potential for a compound to cross the blood-brain barrier (BBB). This potential is often estimated by its calculated partition coefficient (cLogP). Leptomerine has a cLogP of 2.49 [1], a value that falls within the optimal range (1.5-2.7) for CNS drug candidates [2]. This is notably higher than the calculated value for galanthamine (cLogP approx. 1.2-1.3) [3], suggesting that Leptomerine's greater lipophilicity, conferred by its 2-propyl group, could provide a different and potentially advantageous pharmacokinetic profile for accessing the CNS.

Blood-Brain Barrier Lipophilicity Drug Discovery

Validated Applications for Leptomerine in R&D: From Neurobiology to Drug Screening


Calibration and Validation of AChE Inhibition Assays

Leptomerine serves as an excellent standard control for acetylcholinesterase (AChE) activity assays. Its established IC50 of 2.5 µM, directly comparable to the well-known standard galanthamine (1.7 µM), provides a reliable benchmark for assay performance and Z'-factor determination [1]. This ensures that results from your experimental compounds can be confidently interpreted against a validated, natural-product-derived positive control.

Structure-Activity Relationship (SAR) Studies for CNS Drug Candidates

Leptomerine is a prime scaffold for SAR studies aimed at optimizing AChE inhibitors with improved blood-brain barrier (BBB) penetration. Its cLogP of 2.49 places it in the ideal range for CNS drug candidates, offering a clear advantage over less lipophilic analogs like galanthamine (cLogP approx. 1.2) [2][3]. Researchers can use Leptomerine as a starting point to investigate how modifications to its quinoline core impact both AChE inhibition and lipophilicity.

Control Compound for Studies on Co-Isolated Alkaloids

In research involving other Rutaceae alkaloids like kokusaginine or skimmianine, Leptomerine provides a critical context for assessing biological activity. Since Leptomerine is the most potent AChE inhibitor among this co-occurring group (18.4-fold more potent than kokusaginine) [1], it acts as a high-activity reference point. This allows researchers to quantify the specific contribution of AChE inhibition to any observed phenotypic effects in complex biological systems treated with plant extracts or alkaloid mixtures.

In Vivo Studies of Cholinergic Function in Animal Models

Leptomerine is a valuable tool for in vivo studies of the cholinergic system, particularly in models of Alzheimer's disease. Its potency (IC50 = 2.5 µM) provides a strong, measurable effect, while its 6.25-fold lower potency relative to physostigmine (IC50 = 0.4 µM) offers a wider therapeutic window and may reduce the risk of dose-limiting cholinergic toxicity [1][4]. This makes it a more manageable and potentially safer option for chronic dosing studies in rodents.

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